Octakis(dimethylsiloxy)-T8-silsequioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAADCIRFJPCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48O20Si16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460758 | |

| Record name | AGN-PC-0LB9XL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-69-6 | |

| Record name | AGN-PC-0LB9XL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octakis(dimethylsiloxy)-T8-silsequioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

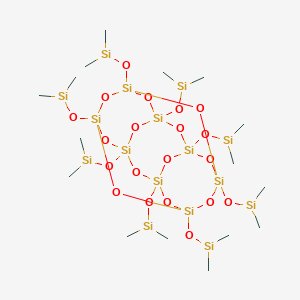

Overview of Polyhedral Oligomeric Silsesquioxanes Poss Frameworks in Chemical Research

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the general formula (RSiO1.5)n, where 'R' can be a variety of organic substituents. These molecules are characterized by a three-dimensional, cage-like framework composed of an inorganic silica (B1680970) (silicon-oxygen) core, which is externally decorated with organic groups. emerald.commdpi.com This unique structure gives POSS a hybrid nature, combining properties of both inorganic materials, such as thermal stability and chemical resistance, and organic polymers, like processability and ductility. emerald.com

The nanometer-sized structure of POSS, typically with diameters ranging from 1 to 3 nm, makes them ideal nanofillers for polymer matrices. nih.gov Their incorporation into polymers can lead to significant improvements in the material's physical and mechanical properties, even at low concentrations. dtic.milnih.gov Researchers have focused on POSS because their tailorable organic groups allow for fine-tuning of their compatibility and reactivity with various polymer systems. emerald.comacs.org This "building-block" capability is a key advantage, enabling the design of nanocomposites with enhanced thermal stability, mechanical strength, and corrosion resistance. emerald.comdtic.mil The ability of POSS to act as molecular-level reinforcements has made them a subject of extensive research for creating innovative materials for advanced applications. nih.govmdpi.com

Significance of the Octakis Dimethylsiloxy T8 Silsesquioxane Architecture in Hybrid Material Design

The specific architecture of Octakis(dimethylsiloxy)-T8-silsesquioxane, often abbreviated as Q8M8H, is central to its role in designing hybrid materials. This molecule consists of a cubic T8 silsesquioxane cage (Si8O12) at its core. Attached to each of the eight silicon corners of this cage is a dimethylsiloxy group [-OSi(CH3)2H]. This structure provides eight reactive Si-H (hydrosilyl) functional groups, making it a highly effective crosslinking agent or building block. chemicalbook.com

The presence of these eight reactive sites allows the molecule to be readily incorporated into polymer matrices through hydrosilylation reactions. researchgate.netnih.gov This process forms stable covalent bonds between the POSS cage and the polymer chains, leading to the formation of a robust, cross-linked network. The inorganic silica (B1680970) core imparts significant enhancements to the resulting hybrid material, including increased thermal stability, improved mechanical properties, and greater resistance to oxidation. nih.gov For example, incorporating this POSS molecule into epoxy resins has been shown to improve the thermomechanical properties of the composite. acs.org The precise, well-defined nanostructure of Octakis(dimethylsiloxy)-T8-silsesquioxane allows for controlled manipulation of material properties at the molecular level, making it a valuable component for creating high-performance hybrid materials. acs.org

Below are the key properties of Octakis(dimethylsiloxy)-T8-silsesquioxane:

| Property | Value |

| CAS Number | 125756-69-6 |

| Molecular Formula | C16H56O20Si16 |

| Molecular Weight | 1017.97 g/mol |

| Appearance | White powder or crystal |

| Melting Point | 250 °C (decomposes) chemicalbook.comalfa-chemistry.com |

| Boiling Point | 470.2±28.0 °C (Predicted) chemicalbook.com |

| Refractive Index | 1.43 chemicalbook.com |

Historical Context and Evolution of Research on Octakis Dimethylsiloxy T8 Silsesquioxane Derivatives

Synthesis of Octakis(hydrodimethylsiloxy)octasilsesquioxane Precursors

The synthesis of the key precursor, octakis(hydrodimethylsiloxy)octasilsesquioxane, is foundational for the production of a wide array of functionalized silsesquioxane derivatives. The methodologies employed aim to construct the T8 cage structure with pendant hydrodimethylsiloxy groups, which serve as reactive sites for subsequent modifications.

Controlled Hydrolysis and Condensation Pathways

The conventional and most cited method for the synthesis of silsesquioxanes involves the hydrolysis and condensation of trifunctional silane monomers with the general formula RSiX₃, where R is an organic group and X is a hydrolyzable group such as a halogen or an alkoxy group. scielo.br In the presence of water and a catalyst (acid or base), these monomers undergo a complex series of reactions to form poly(silsesquioxanes). scielo.br

A widely adopted two-step reaction is utilized for the synthesis of octakis(hydrodimethylsiloxy)octasilsesquioxane. scielo.brscielo.br The initial step involves the preparation of a tetramethylammonium silicate solution. This is achieved by reacting tetraethoxysilane with tetramethylammonium hydroxide in a methanol and water solution, which is stirred for an extended period to ensure the formation of the silicate precursor. scielo.brscielo.br In the subsequent step, this silicate solution is added dropwise to a mixture of chlorodimethylsilane and a nonpolar solvent like hexane under an inert atmosphere. scielo.br This controlled addition leads to the formation of the desired octakis(hydrodimethylsiloxy)octasilsesquioxane, often referred to as a "cube" structure. researchgate.net

Table 1: Reagents and Conditions for a Typical Two-Step Synthesis of Octakis(hydrodimethylsiloxy)octasilsesquioxane scielo.brscielo.br

| Step | Reagents | Solvents | Conditions |

| 1. Silicate Preparation | Tetraethoxysilane, Tetramethylammonium hydroxide | Methanol, Water | Stirring at room temperature for 24 hours |

| 2. Silsesquioxane Formation | Tetramethylammonium silicate solution, Chlorodimethylsilane | Hexane | Dropwise addition under a slow, continuous nitrogen purge, followed by stirring for 4 hours |

Alternative Preparative Routes for High Yields

While the controlled hydrolysis and condensation method is well-established, it is often plagued by challenges such as multistep procedures, the need for a large excess of silane, long reaction times, and ultimately, low yields of the desired product. scielo.br In response to these limitations, research efforts have been directed towards developing new synthetic strategies that can enhance the product yield and reduce the complexity of the process.

New synthetic route strategies have been reported to drastically reduce reaction times and the number of steps involved, leading to a considerable improvement in the product yield. scielo.brscielo.br These improved methods are crucial for making silsesquioxane-based materials more accessible for various applications. One alternative approach mentioned in the literature is the sol-gel method, which involves the hydrolysis of trimethoxysilane in a methanol/HCl medium. scielo.br However, detailed comparative studies and yield data for the synthesis of octakis(hydrodimethylsiloxy)octasilsesquioxane using these alternative high-yield routes are not extensively detailed in the provided search results. The overarching goal of these alternative routes is to overcome the kinetic and thermodynamic challenges associated with the formation of the highly ordered T8 cage structure, thereby minimizing the formation of undesirable oligomeric and polymeric byproducts.

Hydrosilylation Reactions for Diverse Functionalization of Octakis(dimethylsiloxy)-T8-silsesquioxane

Hydrosilylation is a powerful and versatile reaction for the functionalization of octakis(hydrodimethylsiloxy)octasilsesquioxane. This process involves the addition of the Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond, in the presence of a catalyst. This allows for the attachment of a wide variety of organic functionalities to the silsesquioxane core, thereby enabling the synthesis of hybrid materials with tailored properties.

Platinum-Catalyzed Hydrosilylation Strategies

Platinum-based catalysts are the most widely and effectively used catalysts for hydrosilylation reactions due to their high activity and selectivity. Various platinum complexes have been developed and utilized for the functionalization of silsesquioxanes.

Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is a highly active and common catalyst for hydrosilylation. It has been successfully employed in the functionalization of octakis(hydrodimethylsiloxy)octasilsesquioxane with various organic molecules.

For instance, ferrocenyl octasubstituted octakis(dimethylsiloxy)octasilsesquioxanes have been synthesized via the hydrosilylation of vinylferrocene with octakis(hydrodimethylsiloxy)octasilsesquioxane using Karstedt's catalyst. buct.edu.cn This reaction demonstrates the utility of this catalyst in attaching metallocene moieties to the silsesquioxane cage. In another example, a partially fluorinated silsesquioxane was prepared by the platinum-catalyzed hydrosilylation of octakis(hydrodimethylsiloxy)octasilsesquioxane with allyl 1H,1H-perfluorooctyl ether, with Karstedt's catalyst being the catalyst of choice. mdpi.com The reaction progress can be monitored by ¹H NMR by observing the disappearance of the vinyl peaks of the reactant. mdpi.com

Table 2: Examples of Karstedt's Catalyst in the Hydrosilylation of Octakis(hydrodimethylsiloxy)octasilsesquioxane

| Substrate | Product | Catalyst | Reference |

| Vinylferrocene | Ferrocenyl octasubstituted octakis(dimethylsiloxy)octasilsesquioxane | Karstedt's catalyst | buct.edu.cn |

| Allyl 1H,1H-perfluorooctyl ether | 1-((Dimethyl(3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy)propyl)silyl)oxy)-3,5,7,9,11,13,15-heptakis((dimethylsilyl)oxy)-octasilsesquioxane | Karstedt's catalyst | mdpi.com |

Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, is another classical and effective catalyst for hydrosilylation. It has been used in the reaction of octakis(hydrodimethylsiloxy)octasilsesquioxane with allyl chloride. scielo.brscielo.brresearchgate.net The reaction is typically monitored using FT-IR spectroscopy to follow the disappearance of the Si-H stretching band. scielo.brresearchgate.net The resulting product, octakis(chloropropyldimethylsiloxy)octasilsesquioxane, was characterized by various techniques including ¹³C and ²⁹Si NMR. scielo.br

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a rhodium-based complex also known to catalyze hydrosilylation reactions. While it is a popular catalyst for this transformation, specific examples of its application in the hydrosilylation of octakis(hydrodimethylsiloxy)octasilsesquioxane are not as prevalent in the literature as those for platinum-based catalysts. However, studies on the hydrosilylation of various organosilanes catalyzed by Wilkinson's catalyst suggest its potential applicability to silsesquioxane systems. capes.gov.br The mechanism and efficiency of Wilkinson's catalyst in these reactions can be influenced by the structure of the silane and the olefin.

Table 3: Comparison of Speier's and Wilkinson's Catalysts in Hydrosilylation

| Catalyst | Metal Center | Typical Substrates | Notes |

| Speier's Catalyst (H₂PtCl₆) | Platinum | Alkenes (e.g., allyl chloride) | Widely used for silsesquioxane functionalization. scielo.brscielo.brresearchgate.net |

| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Rhodium | Alkenes, Alkynes | A well-known hydrosilylation catalyst, its specific application to octakis(hydrodimethylsiloxy)octasilsesquioxane is less documented but plausible based on its known reactivity. capes.gov.br |

Regioselectivity Control in Hydrosilylation Processes

Hydrosilylation of Octakis(hydridodimethylsiloxy)-T8-silsesquioxane with unsaturated organic molecules is a cornerstone technique for creating functionalized derivatives. A critical aspect of this reaction is controlling the regioselectivity—that is, determining which carbon atom of the double or triple bond the silicon atom attaches to. The reaction typically yields two isomeric products: the anti-Markovnikov (β-adduct) and the Markovnikov (α-adduct).

Several factors influence the regioselectivity of the hydrosilylation process, including the choice of catalyst, the structure of the unsaturated substrate, and the nature of the silane. acs.org Platinum-based catalysts, such as Karstedt's catalyst, are widely used and often exhibit high selectivity towards the formation of the anti-Markovnikov product, in some cases exclusively. acs.org For instance, the hydrosilylation of various vinyl-substituted open-cage silsesquioxanes with phenylsilanes using Karstedt's catalyst proceeded with high regioselectivity to yield the β-adducts. acs.org

In contrast, other transition metal catalysts, like those based on rhodium, have been shown to be less selective, producing a mixture of regioisomers. acs.org The steric bulk of the reagents also plays a significant role. More sterically crowded silanes, such as triphenylsilane, can lead to a decrease in selectivity and an increase in the formation of side products. acs.org The structure of the silsesquioxane itself also affects the reaction rate and outcome; studies on open-cage silsesquioxanes have shown that the nature of the inert organic groups on the cage influences the kinetics of the hydrosilylation. semanticscholar.org

Table 1: Catalyst Influence on Hydrosilylation Regioselectivity of Vinyl-Silsesquioxanes

| Catalyst | Predominant Product | Selectivity Notes | Reference |

|---|---|---|---|

| Karstedt's Catalyst (Platinum-based) | Anti-Markovnikov (β-adduct) | Can achieve exclusive formation of the β-product with certain substrates. | acs.org |

| Rhodium-based Catalysts | Mixture of α and β adducts | Generally exhibits lower regioselectivity compared to platinum catalysts. | acs.org |

| Iridium-based Catalysts | Anti-Markovnikov (β-adduct) | Highly selective, especially for vinylarenes. | msu.edu |

Iridium-Catalyzed Hydrosilylation for Specific Functional Groups

While platinum catalysts are prevalent in hydrosilylation, iridium-based catalysts have emerged as powerful tools for achieving high regioselectivity, particularly for specific classes of substrates. msu.edudntb.gov.ua Research has demonstrated that iridium catalysts can provide significantly higher selectivity for the anti-Markovnikov product compared to platinum systems, especially in the hydrosilylation of vinylbenzenes with silsesquioxanes. msu.edu This enhanced selectivity is crucial for producing materials with uniform structures and predictable properties.

The use of an iridium catalyst like chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, has been successful in preparing anti-Markovnikov hydrosilylation products from vinylbenzenes and double-decker silsesquioxanes with high purity. msu.edu This approach simplifies product isolation, as the separation of regioisomers is often unnecessary. msu.edu The mechanism behind this high selectivity is attributed to the electronic properties of the iridium center and its interaction with the substrate during the hydrometalation step. msu.edu

Iridium catalysts also show excellent tolerance to various functional groups, which is a significant advantage for the synthesis of complex, functionalized silsesquioxanes. They have been effectively used for the hydrosilylation of sulfur-containing olefins, a class of substrates that can be challenging for other catalysts due to potential catalyst poisoning by the sulfur atom. nih.gov This tolerance allows for the direct incorporation of functionalities like thioacetates, enabling the synthesis of important silane coupling agents. nih.gov

Free Radical Addition Mechanisms

Beyond metal-catalyzed hydrosilylation, free radical addition reactions offer an alternative and highly efficient pathway for functionalizing silsesquioxanes. The most prominent example is the thiol-ene reaction, a "click chemistry" process involving the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). nih.gov This reaction proceeds via a radical-initiated chain mechanism and is known for its high yields, rapid reaction rates, insensitivity to oxygen and water, and exceptional regioselectivity for the anti-Markovnikov product. nih.govmdpi.com

The reaction can be initiated either thermally, using initiators like 2,2'-azobisisobutyronitrile (AIBN), or photochemically with a suitable photoinitiator. mdpi.comresearchgate.net The mechanism involves the generation of a thiyl radical, which then adds to the vinyl group on the silsesquioxane. nih.gov This step is highly regioselective; the electrophilic thiyl radical preferentially adds to the electron-rich terminal carbon of the vinylsilane, leading almost exclusively to the β-adduct. nih.gov The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final product. nih.gov

This methodology has been widely applied to functionalize both vinyl- and thiol-substituted silsesquioxanes. For example, octavinyloctasilsesquioxane can be fully or partially functionalized by reacting it with various thiols, such as 3-mercaptopropyltrimethoxysilane, to introduce new reactive groups. researchgate.net Similarly, octa(3-thiopropyl)silsesquioxane can be modified with a range of olefins, including those with alkyl, ether, and methacrylate (B99206) functionalities. mdpi.comnih.gov

Post-Synthetic Modification and Derivatization

The functional groups introduced onto the Octakis(dimethylsiloxy)-T8-silsesquioxane core through the synthetic methodologies described above serve as handles for further chemical transformations. This post-synthetic modification allows for the creation of a vast library of derivatives with tailored properties from a single functionalized precursor.

Chemical Transformations of Pendant Functional Groups

A wide array of chemical reactions can be performed on the pendant functional groups of the silsesquioxane cage. A notable example is the transformation of epoxide groups. Silsesquioxanes functionalized with glycidyl (B131873) or epoxycyclohexyl groups, synthesized via hydrosilylation, can undergo ring-opening reactions with various nucleophiles. For instance, reaction with sodium azide (NaN₃) introduces azido functionalities, while reaction with 4-nitrophenol yields nitro-substituted derivatives. researchgate.net These reactions proceed in high yield without disrupting the silsesquioxane cage structure. researchgate.net

Another versatile reaction is the 1,3-dipolar cycloaddition, often referred to as a "click" reaction, involving azido-functionalized silsesquioxanes. Octa(3-azidopropyl)silsesquioxane, prepared from its chloro-substituted precursor, can react with various alkynes in the presence of a copper catalyst to form stable triazole linkages. researchgate.net This highly efficient and specific reaction allows for the attachment of complex organic molecules to the silsesquioxane core. researchgate.net

Reduction and Oxidation Pathways

Reduction and oxidation reactions provide essential pathways for interconverting functional groups on the silsesquioxane periphery.

Oxidation: A common oxidation pathway is the epoxidation of pendant olefin groups. Silsesquioxanes bearing vinyl or other alkenyl groups can be readily converted to their corresponding epoxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). umich.edu These epoxides are valuable intermediates for further derivatization, as discussed in the previous section. umich.edu

Reduction: The reduction of nitro groups to amines is a particularly important transformation, as it converts a strongly electron-withdrawing group into a versatile, nucleophilic amino group. Nitro-functionalized silsesquioxanes, obtained through methods like the epoxy ring-opening with nitrophenols, can be reduced to amino-silsesquioxanes. researchgate.net Standard organic chemistry methods for nitro group reduction are applicable, including catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) or treatment with metals like iron, tin, or zinc in acidic media. commonorganicchemistry.commasterorganicchemistry.com The resulting amino-functionalized silsesquioxanes are key precursors for further reactions, such as amidation or Michael additions. researchgate.net

Table 2: Examples of Post-Synthetic Modifications and Derivatizations

| Initial Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Epoxide | Ring-Opening | Sodium Azide (NaN₃) | Azide, Hydroxyl | researchgate.net |

| Epoxide | Ring-Opening | 4-Nitrophenol | Nitrophenoxy, Hydroxyl | researchgate.net |

| Olefin (e.g., Vinyl) | Epoxidation | m-CPBA | Epoxide | umich.edu |

| Azide | 1,3-Dipolar Cycloaddition | Alkynes / Cu(I) catalyst | Triazole | researchgate.net |

| Nitro | Reduction | H₂/Pd/C or Fe/HCl | Amine | commonorganicchemistry.commasterorganicchemistry.com |

One-Pot and Multi-Step Synthetic Protocols

The synthesis of functionalized Octakis(dimethylsiloxy)-T8-silsesquioxane derivatives can be approached through either multi-step or, less commonly, one-pot protocols.

Multi-Step Protocols: The vast majority of synthetic routes fall under this category. These protocols involve the sequential synthesis and isolation of intermediates. A typical multi-step synthesis proceeds as follows:

Synthesis of the Precursor: Preparation of Octakis(hydridodimethylsiloxy)octasilsesquioxane. This itself is often a two-step process involving the formation of an octaanionic silicate "octanion" followed by reaction with chlorodimethylsilane.

Functionalization: Reaction of the Si-H groups of the precursor with a functional organic molecule, most commonly via hydrosilylation.

Purification: Isolation and purification of the functionalized silsesquioxane.

Dendrimer and Supramolecular Structure Elaboration from Octakis(dimethylsiloxy)-T8-silsesquioxane Cores

The well-defined, multifunctional nature of Octakis(dimethylsiloxy)-T8-silsesquioxane makes it an exceptional core molecule for the construction of higher-order macromolecular structures such as dendrimers and supramolecular assemblies. The eight reactive Si-H bonds on its periphery serve as ideal anchor points for the divergent growth of dendritic wedges or the attachment of moieties capable of self-assembly.

A primary synthetic strategy for the elaboration of dendrimers is the iterative application of hydrosilylation reactions. This involves the platinum-catalyzed addition of the Si-H groups of the silsesquioxane core to molecules containing both a vinyl group and additional reactive sites. For instance, the reaction with allylamine can introduce primary amine functionalities at the periphery, which can then be further reacted to build subsequent generations of the dendrimer. This step-wise growth allows for precise control over the size, molecular weight, and terminal functionality of the resulting dendritic structure.

Supramolecular structures are forged through non-covalent interactions, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. By functionalizing the Octakis(dimethylsiloxy)-T8-silsesquioxane core with specific recognition motifs, programmed self-assembly into well-ordered architectures can be achieved. A notable example is the attachment of nucleobase analogues to the silsesquioxane cage. The resulting derivatives can then self-assemble through complementary hydrogen bonding, mimicking the base-pairing principles of DNA to form complex, ordered materials.

The table below summarizes key research findings in the elaboration of dendrimers and supramolecular structures from Octakis(dimethylsiloxy)-T8-silsesquioxane cores.

| Precursor Molecule | Reaction Type | Resulting Structure | Key Findings |

| Allylamine | Hydrosilylation | Amine-terminated dendrimer | Stepwise growth allows for precise control over dendrimer generation and functionality. |

| Vinylbenzyl chloride | Hydrosilylation, followed by azidation and "click" chemistry | Triazole-linked dendrimer | "Click" chemistry provides a highly efficient and orthogonal method for dendritic functionalization. |

| Nucleobase-functionalized alkynes | Hydrosilylation | Supramolecular assembly | Self-assembly driven by complementary hydrogen bonding leads to ordered nanostructures. |

| Cyclodextrin-modified alkenes | Hydrosilylation | Host-guest supramolecular system | The silsesquioxane core acts as a scaffold for multiple host molecules, enabling the complexation of guest molecules. |

Challenges and Advancements in Scalable Synthesis

Despite the immense potential of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, their widespread industrial application is contingent upon the development of efficient and economically viable large-scale synthetic methods. Several challenges impede the transition from laboratory-scale synthesis to industrial production.

Challenges in Scalable Synthesis:

One of the primary hurdles is the multi-step nature of the synthesis, which often involves the use of expensive reagents and catalysts. The initial synthesis of the octaanion of silsesquioxane requires stringent anhydrous conditions and careful stoichiometric control to avoid the formation of undesirable side products. The subsequent functionalization reactions, particularly hydrosilylation, often rely on costly platinum-based catalysts. Catalyst recovery and reuse are critical for improving the economic feasibility of the process on a larger scale.

Furthermore, purification of the final products can be challenging. The formation of incompletely substituted or cross-linked products is a common issue, and their separation from the desired fully functionalized silsesquioxane often requires laborious chromatographic techniques that are not amenable to large-scale production. Ensuring batch-to-batch consistency and high purity is paramount for applications in high-performance materials.

The handling of pyrophoric and moisture-sensitive reagents, such as chlorodimethylsilane, also presents significant safety and engineering challenges when scaling up the synthesis. Robust reactor designs and stringent process control are necessary to mitigate these risks.

Advancements in Scalable Synthesis:

To address these challenges, significant research efforts have been directed towards developing more efficient and scalable synthetic routes. One of the most promising advancements is the adoption of continuous flow chemistry. nih.govrsc.org Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.gov The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for better temperature control, minimizing side reactions and improving product selectivity. nih.gov This technology also facilitates the integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. nih.gov

Process optimization through statistical design of experiments (DoE) is also being employed to identify the optimal reaction conditions for maximizing yield and purity while minimizing cost and waste. By systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading, a more efficient and robust synthetic process can be developed.

The table below highlights some of the key challenges and the corresponding advancements in the scalable synthesis of Octakis(dimethylsiloxy)-T8-silsesquioxane.

| Challenge | Advancement | Impact on Scalability |

| High cost of platinum catalysts | Development of recyclable and immobilized catalysts | Reduced production costs and improved sustainability. |

| Difficult purification | Implementation of continuous flow processes with in-line purification | Increased throughput, higher purity, and reduced reliance on chromatography. |

| Batch-to-batch inconsistency | Precise process control in continuous flow reactors | Improved product quality and reliability. |

| Safety concerns with hazardous reagents | Use of closed-loop, automated flow systems | Enhanced operator safety and reduced risk of accidental release. |

| Inefficient heat and mass transfer in large batch reactors | Superior heat and mass transfer in microreactors and flow systems | Minimized side reactions and improved yield and selectivity. |

The continued development of innovative synthetic methodologies and process technologies will be crucial for unlocking the full potential of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives in a wide range of industrial applications, from advanced coatings and composites to biomedical devices and electronics.

Spectroscopic Analysis for Structural Elucidation and Functional Group Verification

Spectroscopic methods are indispensable for the detailed characterization of Octakis(dimethylsiloxy)-T8-silsesquioxane. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer a comprehensive understanding of the molecular framework and bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution or the solid state. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the silsesquioxane's structure can be assembled.

Proton NMR (¹H NMR) is utilized to identify the different proton environments within the molecule. For Octakis(dimethylsiloxy)-T8-silsesquioxane, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal corresponding to the protons of the methyl groups attached to the silicon atoms in the dimethylsiloxy substituents. This typically appears as a sharp singlet in the spectral region of approximately 0.1-0.2 ppm. The integration of this peak can be used to confirm the total number of methyl protons, consistent with the expected molecular formula.

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. In the case of Octakis(dimethylsiloxy)-T8-silsesquioxane, the ¹³C NMR spectrum will display a single resonance corresponding to the methyl carbons of the dimethylsiloxy groups. bibliotekanauki.pl This signal is typically observed at a chemical shift of around 1.0 ppm. The presence of a single peak confirms the equivalence of all the methyl groups in the molecule, which is consistent with the highly symmetric T8 cage structure.

Silicon-29 NMR (²⁹Si NMR) is arguably the most critical NMR technique for characterizing silsesquioxanes as it directly probes the silicon environments, providing definitive evidence of the cage structure's integrity and the nature of the silicon-oxygen framework. researchgate.netresearchgate.net For Octakis(dimethylsiloxy)-T8-silsesquioxane, two distinct silicon environments are present:

T-sites: The eight silicon atoms that form the corners of the cubic T8 cage. These are designated as T³ centers, indicating they are bonded to three oxygen atoms within the cage and one external group.

D-sites: The eight silicon atoms of the external dimethylsiloxy groups. These are designated as D¹ centers, as each is bonded to one oxygen atom of the cage and two methyl groups.

The ²⁹Si NMR spectrum will consequently show two main resonances. The signal for the T8 cage silicon atoms (T³) typically appears in the range of -108 to -110 ppm. researchgate.net The resonance for the silicon atoms of the dimethylsiloxy groups (D¹) is found further upfield, often in the region of -15 to -25 ppm. The presence and integration of these two signals in a 1:1 ratio are conclusive proof of the formation and purity of the Octakis(dimethylsiloxy)-T8-silsesquioxane structure.

| Nucleus | Chemical Shift (δ) ppm (Typical) | Assignment |

| ¹H | ~0.1-0.2 | Si-CH ₃ |

| ¹³C | ~1.0 | Si-C H₃ |

| ²⁹Si | ~-15 to -25 | Si -(CH₃)₂ (D¹) |

| ²⁹Si | ~-108 to -110 | (Si O₁.₅)₈ (T³) |

Solid-State Magic Angle Spinning (MAS) NMR Techniques

While solution-state NMR is excellent for soluble compounds, solid-state NMR (ssNMR) with Magic Angle Spinning (MAS) is essential for analyzing the structure of materials in their solid form. researchgate.netacs.org This is particularly relevant for silsesquioxanes, which are often crystalline or amorphous solids. alfa-chemistry.com MAS-NMR averages out anisotropic interactions that would otherwise lead to broad, uninformative spectra in the solid state, providing high-resolution data. nih.gov

For Octakis(dimethylsiloxy)-T8-silsesquioxane, ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments are particularly informative. researchgate.netresearchgate.net These techniques enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from the more abundant protons. The chemical shifts observed in solid-state NMR are generally consistent with those from solution-state NMR, confirming that the cage structure is maintained in the solid phase. bibliotekanauki.pl Furthermore, ssNMR can provide insights into the packing and dynamics of the molecules in the crystal lattice.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

The most prominent feature in the FT-IR spectrum is a very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds within the silsesquioxane cage. researchgate.net This band is typically observed in the region of 1100-1000 cm⁻¹. The strength and position of this band are highly characteristic of the T8 cage structure.

Other important vibrational modes include:

Si-CH₃ Vibrations: The presence of the dimethylsiloxy groups is confirmed by characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and Si-C stretching or CH₃ rocking vibrations, often seen near 1260 cm⁻¹ and 840-780 cm⁻¹. researchgate.net

Symmetric Si-O-Si Stretching: A weaker, symmetric Si-O-Si stretching vibration may also be observed at lower wavenumbers.

The absence of a broad band in the 3700-3200 cm⁻¹ region, which would be characteristic of Si-OH (silanol) groups, is a key indicator of the complete substitution of the silsesquioxane cage and the purity of the final product.

| Wavenumber (cm⁻¹) (Typical) | Vibrational Assignment |

| ~2960 | Asymmetric C-H stretch in CH₃ |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1100-1000 | Asymmetric Si-O-Si stretch (cage) |

| ~840-780 | Si-C stretch / CH₃ rock |

Mass Spectrometry (MS), Including MALDI-TOF MS for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the purity of silsesquioxane compounds. nih.gov Among the various MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has proven particularly effective for the analysis of Polyhedral Oligomeric Silsesquioxane (POSS) materials. nih.govresearchgate.net

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecules. umass.edu This "soft" ionization technique minimizes fragmentation, allowing for the accurate determination of the molecular weight of the intact POSS cage. For Q8M8H, the expected molecular weight is approximately 1017.97 g/mol . echemi.comchemicalbook.com MALDI-TOF MS can confirm this molecular weight and reveal the presence of any impurities or byproducts from the synthesis, such as incompletely condensed or rearranged cage structures. nist.gov The technique is also invaluable for characterizing POSS-containing polymers, providing information on the distribution of POSS units within the polymer chains. umass.edu

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of observed ions by inducing fragmentation and analyzing the resulting daughter ions. umass.edu This is particularly useful for confirming the identity of the parent ion and understanding fragmentation pathways.

Key Findings from MALDI-TOF MS Analysis of POSS Systems:

| Analyte System | Key Findings | Reference |

| POSS Propylmethacrylate (PMA) and Styryl Oligomers | Well-resolved series of oligomers were observed. Ionization of ATRP products resulted in cationized parent ions with the terminal Br atom replaced by hydrogen. | umass.edu |

| Polymeric Silsesquioxanes | Effective for determining the degree of intramolecular condensation. | researchgate.net |

| Recombinant Bioactive Proteins (for comparison) | Demonstrated the ability to determine molecular weights, purity, and identify components in mixtures. | nih.gov |

UV-Vis Spectroscopy for Electronic Transitions in Modified Systems

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For unmodified Octakis(dimethylsiloxy)-T8-silsesquioxane, which lacks significant chromophores, the UV-Vis absorption is generally expected to be minimal and in the far UV region. However, this technique becomes highly relevant when the POSS cage is functionalized with chromophoric or electronically active groups.

The incorporation of POSS into polymer systems or its modification with organic moieties that absorb in the UV-Vis range allows for the study of how the silsesquioxane core influences the electronic environment of these groups. For instance, in POSS-containing polymer nanocomposites, changes in the absorption spectra can indicate interactions between the POSS nanoparticles and the polymer matrix. rsc.org

Furthermore, the study of electronic transitions is crucial in the development of POSS-based materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). rsc.org By attaching specific organic semiconductor molecules to the POSS cage, the resulting hybrid material can exhibit unique photoluminescent properties. rsc.org UV-Vis spectroscopy, in conjunction with fluorescence spectroscopy, can be used to characterize the energy levels and electronic transitions of these materials.

| System | Observation | Significance |

| Imine-functionalized POSS | Characterization of electronic absorption spectra. | Understanding the electronic structure of novel catalysts. researchgate.net |

| Aryl-Modified o-Carboranes | Investigation of dual-emission character through electronic transitions. | Controlling luminescent properties in solid-state materials. researchgate.net |

Morphological and Microstructural Characterization

The performance of materials containing Octakis(dimethylsiloxy)-T8-silsesquioxane is heavily dependent on the dispersion and morphology of the POSS units within the matrix. Therefore, microscopic techniques are essential for visualizing the material's structure at various length scales.

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity

Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface morphology and heterogeneity of materials containing Q8M8H. It provides high-resolution images of the sample's surface, revealing information about the size, shape, and distribution of POSS aggregates or domains. In nanocomposites, SEM can be used to assess the degree of dispersion of the POSS filler within the polymer matrix. researchgate.net Agglomeration of POSS particles, which can be detrimental to the material's properties, is readily identified by SEM. researchgate.net The technique can also be used to study the fracture surfaces of composites, providing insights into the failure mechanisms and the interfacial adhesion between the POSS and the matrix.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion in Composites

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is capable of imaging the internal structure of materials. For Q8M8H-based composites, TEM is instrumental in visualizing the dispersion of individual POSS cages at the nanoscale. mdpi.com The inorganic silica (B1680970) core of the POSS provides sufficient electron density contrast against a polymer matrix, allowing for direct imaging of the POSS particles. mdpi.com High-resolution TEM (HR-TEM) can even reveal the size and shape of the dispersed POSS units, confirming their integrity within the composite. mdpi.com This level of detail is crucial for understanding how the nanoscale dispersion of POSS influences the macroscopic properties of the material. mdpi.comacs.org

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of materials at the nanometer scale. For films and coatings containing Octakis(dimethylsiloxy)-T8-silsesquioxane, AFM can provide quantitative data on surface features, such as the height and spacing of POSS domains. This is particularly important for applications where surface properties, such as hydrophobicity or adhesion, are critical. AFM can be operated in different modes, such as tapping mode, to map out not only the topography but also variations in mechanical properties across the surface, providing further insight into the distribution and interaction of POSS within the material.

X-ray Diffraction Techniques for Crystalline Packing and Ordering

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and packing of materials. POSS compounds, including those with various organic substituents, are often crystalline in the solid state. researchgate.netumass.edu The XRD patterns of these materials can provide detailed information about their crystal system, unit cell dimensions, and the arrangement of the molecules in the crystal lattice.

For many POSS derivatives, a hexagonal packing of the cage-like molecules is observed. researchgate.netumass.edu The specific packing arrangement is influenced by the nature of the organic corner groups. In the case of Octakis(dimethylsiloxy)-T8-silsesquioxane, the flexible dimethylsiloxy groups will influence the intermolecular interactions and the resulting crystal structure.

Typical XRD Findings for POSS Systems:

| POSS System | Crystal Structure/Packing | Key Observations | Reference |

| POSS with alkyl corner units | Hexagonal packing | Self-assembly of molecules. | researchgate.netumass.edu |

| Polyethylene-co-POSS copolymers | Rhombohedral (hexagonal) packing | POSS units aggregate and crystallize as nanocrystals. | umass.edu |

| Octavinyl-POSS | High crystallinity achievable | Synthesis conditions affect the final crystalline structure. | researchgate.net |

Wide-Angle X-ray Scattering (WAXS) for Local Crystalline Order

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique for probing the atomic-scale structure of materials, providing critical information on the degree of crystallinity. wikipedia.orgnumberanalytics.com The method involves scattering X-rays at wide angles (typically >5° 2θ) to analyze Bragg peaks, which correspond to sub-nanometer structural features. wikipedia.org For polymers and molecular solids, WAXS can differentiate between ordered crystalline regions, which produce sharp Bragg peaks, and disordered amorphous areas, which result in broad halos. researchgate.netmdpi.com

In the study of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, WAXS is employed to assess the local packing of the POSS cages. Research on related alkyl-substituted octakis(dimethylsiloxy)octasilsesquioxanes has shown that these materials are often amorphous. Their WAXS patterns are characterized by a dominant amorphous halo, indicating a lack of long-range crystalline order at the local level. This finding is crucial for understanding how these molecules arrange themselves in a solid state and how they interact when incorporated into a polymer matrix.

| Parameter | Observation | Significance |

| Dominant Feature | Amorphous Halo | Indicates a disordered, non-crystalline local structure. |

| Peak Position | ~8° (2θ) | Corresponds to the average distance between agglomerated POSS molecules. |

| Interpretation | Lack of Crystalline Order | The molecules do not pack into a regular, repeating lattice. |

This table summarizes typical WAXS findings for amorphous POSS systems, illustrating the lack of local crystalline order.

Small-Angle X-ray Scattering (SAXS) for Long-Range Periodicity and Self-Assembly

Complementing WAXS, Small-Angle X-ray Scattering (SAXS) provides structural information over larger length scales, typically from 1 to 200 nanometers. nih.gov This makes it an ideal tool for investigating the long-range periodicity and self-assembly of macromolecules. mdpi.comnih.gov By analyzing the scattering pattern at very small angles (0.1–5°), researchers can determine the size, shape, and arrangement of larger structures, such as nanoparticles or self-assembled domains in hybrid materials. nih.gov

For functionalized T8-silsesquioxanes, SAXS is instrumental in elucidating their self-assembled morphologies. researchgate.net When the dimethylsiloxy groups are modified, for instance with alkyl chains or polymers like poly(ethylene glycol) (PEG), the resulting amphiphilic molecules can self-assemble into hierarchical superstructures. nih.govresearchgate.net SAXS studies have been used to characterize these structures, revealing the formation of ordered arrangements like lamellar phases, which are critical for designing materials with tailored nanostructures. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Architecture

While obtaining a single crystal of Octakis(dimethylsiloxy)-T8-silsesquioxane suitable for SCXRD can be challenging, the technique has been successfully applied to numerous other T8-silsesquioxane derivatives. These studies provide invaluable insights into the rigid and highly symmetric cage-like structure of the Si₈O₁₂ core. For example, SCXRD analysis of related compounds like octacyclopentylsilsesquioxane has confirmed the cubic T8 framework, providing foundational knowledge of the core's geometry that is applicable across this class of molecules. Such analyses are vital for understanding the molecule's fundamental structure-property relationships.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining the thermal stability and decomposition profile of materials. The inorganic silica-like core of silsesquioxanes generally imparts high thermal stability. nih.gov

| Property | Value | Source |

| Decomposition Temperature | ~250 °C (dec.) | echemi.com |

This table presents the reported decomposition temperature for Octakis(dimethylsiloxy)-T8-silsesquioxane, a key indicator of its thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior and Energy Changes

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect and analyze phase transitions, such as melting, crystallization, and glass transitions.

In the context of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, DSC is essential for examining thermal behaviors, particularly in systems designed for self-assembly. Studies on derivatives have utilized DSC to investigate the influence of the functional groups on the material's phase transitions. For example, DSC can be used to determine the glass transition temperature (Tg) of POSS-containing polymers, providing insight into how the rigid POSS cage affects the polymer chain dynamics.

Electrochemical Characterization Methods

Electrochemical characterization methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are used to study the electrochemical properties of materials. mdpi.comyoutube.com These techniques are pivotal in developing materials for applications like sensors, batteries, and electrocatalysis. mdpi.comacs.orgrsc.org

While Octakis(dimethylsiloxy)-T8-silsesquioxane itself is not electrochemically active, its robust and functionalizable scaffold makes it an excellent platform for creating advanced electrochemical materials. mdpi.com Researchers have incorporated silsesquioxane cages into polymer electrolytes for lithium-ion batteries, where they can improve ionic conductivity, mechanical strength, and thermal stability. nih.govacs.orgacs.org By functionalizing the cage with electroactive or ion-conducting groups, materials with tailored electrochemical responses can be designed. mdpi.com For instance, silsesquioxanes have been used to modify electrodes for electrochemical sensors, where the hybrid nature of the POSS cage enhances surface area and provides sites for anchoring enzymes or other recognition elements. mdpi.comelectrochemsci.org CV studies on such modified electrodes demonstrate the successful creation of sensitive and selective sensing platforms. mdpi.com

Cyclic Voltammetry (CV) for Redox Properties of Electroactive Derivatives

While Octakis(dimethylsiloxy)-T8-silsesquioxane itself is not electroactive, its derivatives, functionalized with redox-active groups, are of significant interest for applications in catalysis and molecular electronics. Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of these electroactive POSS derivatives.

In a typical CV experiment, a potential is swept linearly between two set points and then reversed, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides crucial information about the electrochemical processes occurring at the electrode surface. For electroactive silsesquioxane derivatives, CV can determine:

Redox Potentials: The potentials at which oxidation and reduction events occur, offering insights into the energy levels of the molecular orbitals involved in the electron transfer process.

Electrochemical Reversibility: The stability of the oxidized and reduced forms of the molecule. A reversible system will exhibit well-defined, symmetric oxidation and reduction peaks.

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the electroactive species.

The combination of CV with other techniques, such as Electrochemical Impedance Spectroscopy, can provide a more comprehensive understanding of the electrochemical behavior of these complex molecules. d-nb.info

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Processes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the intricate charge transfer processes occurring at the electrode-electrolyte interface in systems containing silsesquioxane derivatives. jecst.org By applying a small amplitude sinusoidal potential perturbation over a wide range of frequencies, EIS can deconstruct the total impedance of the system into its constituent parts, including contributions from the electrolyte resistance, charge transfer resistance, and diffusion processes. researchgate.net

For silsesquioxane-based systems, particularly those incorporated into coatings or membranes for applications like batteries or sensors, EIS is invaluable for:

Determining Charge Transfer Resistance (Rct): This parameter quantifies the resistance to electron transfer at the electrode surface. A lower Rct indicates faster kinetics.

Evaluating Double-Layer Capacitance (Cdl): This provides information about the interface between the electrode and the electrolyte, which can be influenced by the adsorption of silsesquioxane molecules.

Analyzing Diffusion Processes: In many electrochemical systems, the transport of ions to and from the electrode surface is a critical step. EIS can characterize the Warburg impedance, which is related to the diffusion coefficient of the electroactive species.

Chromatographic Techniques for Molecular Weight Distribution and Purity

The synthesis of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives can sometimes result in a mixture of products with varying molecular weights or the presence of impurities. Chromatographic techniques are essential for assessing the molecular weight distribution and purity of these materials.

Gel Permeation Chromatography (GPC) for Polymer Architecture Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers and macromolecules. waters.com This method separates molecules based on their hydrodynamic volume in solution. sepscience.com

For silsesquioxane-based materials, GPC provides critical data on:

Molecular Weight Averages: Including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. POSS compounds are noted for having well-defined single molecular weights, unlike typical synthetic polymers. phantomplastics.com

Purity: The presence of unreacted starting materials or side products can be identified as separate peaks in the GPC chromatogram.

Polymer Architecture: For POSS-containing polymers, GPC can offer insights into the structure, such as whether the POSS cages are incorporated into the main chain or as pendant groups. researchgate.net

The choice of solvent and calibration standards is crucial for obtaining accurate GPC results. waters.comnih.gov For many polymers, tetrahydrofuran (B95107) (THF) is a common eluent, and polystyrene standards are used for calibration. nih.gov

| Parameter | Description | Typical Application for Silsesquioxanes |

| Weight-Average Molecular Weight (Mw) | The average molecular weight calculated based on the weight fraction of each polymer chain. | A study on a hydrophobic POSS polymer reported an Mw of 3.24 x 104. researchgate.net |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | The same hydrophobic POSS polymer exhibited a PDI of 2.24. researchgate.net |

This table is interactive. Click on the headers to learn more about each parameter.

Surface Characterization by Contact Angle Measurements

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane into coatings and materials can significantly alter their surface properties, particularly their wettability. Contact angle measurement is a straightforward yet powerful technique for quantifying the hydrophobicity or hydrophilicity of a surface. measurlabs.com

The contact angle is the angle formed between a liquid droplet and the solid surface on which it rests. nanoscience.com This angle is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases.

Key insights from contact angle measurements on silsesquioxane-modified surfaces include:

Hydrophobicity/Hydrophilicity: A water contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface. nanoscience.com Silsesquioxane-based coatings can be tailored to be either superhydrophobic or superhydrophilic. mdpi.com

Surface Energy: By measuring the contact angle with a series of liquids with known surface tensions, the surface energy of the solid can be calculated. measurlabs.com

Coating Uniformity: Measuring the contact angle at multiple points on a surface can provide an indication of the homogeneity of the silsesquioxane coating. nih.gov

| Surface Type | Water Contact Angle (°) | Reference |

| Uncoated Polycarbonate | 82.5° | mdpi.com |

| POSS-modified Superhydrophilic Coating | 8.36° ± 2.31° | mdpi.com |

| Dursan Prototype (hydrophobic) | 125.1° (advancing), 93.6° (receding) | silcotek.com |

This table is interactive. Explore the data to see how silsesquioxanes can modify surface properties.

Theoretical and Computational Investigations of Octakis Dimethylsiloxy T8 Silsesquioxane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties and reactive nature of the Octakis(dimethylsiloxy)-T8-silsesquioxane cage.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies have been employed to investigate the electronic structure of silsesquioxane cages. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. For the parent T8 silsesquioxane cage, the HOMO is typically localized on the cage framework, while the LUMO is associated with the silicon atoms. The introduction of the eight dimethylsiloxy groups in Octakis(dimethylsiloxy)-T8-silsesquioxane influences the electronic distribution and, consequently, the reactivity of the molecule.

DFT calculations can also be used to determine other important electronic properties, such as ionization potential, electron affinity, and molecular electrostatic potential. These parameters are crucial for predicting how the molecule will interact with other chemical species.

| Calculated Property | Representative Value/Description |

| HOMO-LUMO Gap | Typically in the range of 8-9 eV for the parent T8 cage, indicating high stability. The functionalization with dimethylsiloxy groups can slightly alter this value. |

| Molecular Electrostatic Potential | Shows regions of negative potential around the oxygen atoms and positive potential around the silicon atoms and methyl groups, guiding electrophilic and nucleophilic attacks. |

| Ionization Potential | High, reflecting the stability of the cage structure. |

| Electron Affinity | Low, indicating a reluctance to accept electrons. |

Analysis of Reaction Pathways and Transition States in Functionalization

While Octakis(dimethylsiloxy)-T8-silsesquioxane is itself a functionalized molecule, further reactions can be explored computationally. Quantum chemical calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is vital for predicting the feasibility and mechanism of a chemical transformation.

For instance, the hydrolysis of the Si-O-Si bonds in the dimethylsiloxy groups or the substitution of the methyl groups can be modeled. By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction mechanism can be achieved.

| Reaction Parameter | Computational Insight |

| Transition State Geometry | Provides a three-dimensional picture of the highest energy point along the reaction coordinate. |

| Activation Energy | The energy barrier that must be overcome for the reaction to proceed; a key determinant of the reaction rate. |

| Reaction Enthalpy | The net energy change of the reaction, indicating whether it is exothermic or endothermic. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a means to study the dynamic behavior of Octakis(dimethylsiloxy)-T8-silsesquioxane over time, providing insights into its conformational flexibility, interactions with other molecules, and collective behavior in larger systems.

| Conformational Feature | Key Findings from MD Simulations |

| Si-O-Si Bond Angles (Side Chains) | Exhibit significant flexibility, allowing the dimethylsiloxy groups to adopt various orientations. |

| Torsional Angles of Side Chains | Show a wide range of accessible angles, contributing to the molecule's overall "soft" exterior. |

| Overall Molecular Shape | Can fluctuate from a more compact to a more extended conformation depending on the surrounding environment. |

Intermolecular Interactions and Self-Assembly Mechanisms

Understanding how individual Octakis(dimethylsiloxy)-T8-silsesquioxane molecules interact with each other is crucial for predicting their self-assembly behavior and the morphology of the resulting materials. MD simulations can be used to calculate the potential of mean force between two or more molecules, revealing the nature and strength of their interactions. These interactions are typically dominated by weak van der Waals forces between the methyl groups of the dimethylsiloxy side chains.

Under certain conditions, these weak interactions can lead to the spontaneous organization of the molecules into ordered structures. Simulations can help to elucidate the thermodynamic driving forces and kinetic pathways of this self-assembly process.

Polymer Blending and Interface Modeling

One of the primary applications of Octakis(dimethylsiloxy)-T8-silsesquioxane is as an additive in polymer nanocomposites. MD simulations are an invaluable tool for investigating the compatibility of this silsesquioxane with different polymer matrices and for modeling the structure and properties of the polymer-filler interface.

Simulations can predict the dispersion of the silsesquioxane molecules within the polymer, the effect of the filler on the polymer chain dynamics, and the mechanical properties of the resulting composite material. By modeling the interface, researchers can gain insights into the nature of the interactions between the silsesquioxane and the polymer chains, which is critical for understanding the reinforcement mechanisms.

| System | Simulation Focus | Key Insights |

| Octakis(dimethylsiloxy)-T8-silsesquioxane in Poly(dimethylsiloxane) (PDMS) | Dispersion and Interfacial Dynamics | Good compatibility is observed due to the chemical similarity of the side chains and the polymer. The silsesquioxane can act as a plasticizer at low concentrations. |

| Octakis(dimethylsiloxy)-T8-silsesquioxane in Polyolefins | Aggregation and Interfacial Structure | The tendency for the silsesquioxane molecules to aggregate can be studied. The structure of the interface is crucial for load transfer between the polymer and the filler. |

Development and Validation of Force Fields for Silsesquioxane Systems

The theoretical investigation of silsesquioxane systems, including Octakis(dimethylsiloxy)-T8-silsesquioxane, relies heavily on the accuracy of the force fields employed in molecular simulations. nih.gov A force field is a set of empirical functions and parameters used to calculate the potential energy of a system of atoms. nih.gov The development and validation of these force fields are critical steps to ensure that the simulations can reliably predict the material's properties and behavior. nih.govnih.gov

Several force fields have been evaluated for their ability to simulate polyhedral oligomeric silsesquioxanes (POSS). nih.gov These include general-purpose force fields as well as those specifically parameterized for these systems. Common force fields tested for POSS systems include the Universal Force Field (UFF), the COMPASS force field, and a Hybrid-COMPASS version. nih.govacs.org In addition to these, more specialized force fields, such as the charge-transfer reactive (CTR) force field, have been developed to better capture the specific chemical nature of silsesquioxanes. nih.govacs.org

The validation process for these force fields involves comparing the results of molecular dynamics simulations against experimental data. nih.govnih.gov Key properties used for validation include structural parameters like unit cell vectors, thermophysical properties such as melting temperatures, and spectroscopic data like FT-IR spectra. nih.gov For instance, studies on POSS monomers such as octahydride, octamethyl, and octapropyl POSS have shown that while most tested force fields perform reasonably well, the Hybrid-COMPASS and CTR force fields provide predictions for structural properties that are in particularly good agreement with experimental data. nih.gov

The development of force fields for silsesquioxanes can also involve a multi-scale approach. For complex systems, such as polymer-tethered POSS, coarse-grained (CG) models have been developed. nist.govaip.org In this approach, groups of atoms are represented as single beads to reduce the computational cost, allowing for the simulation of larger systems over longer timescales. nist.govriken.jp These CG force fields are derived from and validated against more detailed all-atom simulations and experimental data, ensuring that they capture the essential physics of the system, such as the aggregation and self-assembly behavior of POSS molecules in solution. nist.govaip.org The development of such hierarchical modeling strategies is crucial for bridging the gap between molecular-level interactions and macroscopic material properties.

Table 1: Comparison of Force Fields for Predicting Structural Properties of POSS Monomers

| Force Field | General Performance | Specific Strengths | Reference |

| Universal Force Field (UFF) | Reasonably well | Broad applicability | nih.gov |

| COMPASS | Reasonably well | Good for condensed-phase properties | nih.gov |

| Hybrid-COMPASS | Good agreement with experimental data | Accurate structural property prediction | nih.gov |

| CTR Force Field | Good agreement with experimental data | Designed for reactive and charge-transfer systems | nih.govacs.org |

Computational Prediction of Structure-Property Relationships

Computational methods are instrumental in establishing relationships between the molecular structure of Octakis(dimethylsiloxy)-T8-silsesquioxane and its macroscopic properties. Molecular mechanics, molecular dynamics simulations, and quantum-chemical calculations are employed to understand aspects like conformational mobility and energetic features. rsc.org These theoretical investigations provide insights that are complementary to experimental characterization techniques.

For derivatives of Octakis(dimethylsiloxy)-T8-silsesquioxane, computational studies can predict how modifications to the peripheral groups affect the material's bulk properties. For example, studies on a series of octakis(dimethylsiloxy)octasilsesquioxanes with different linear and branched alkyl substituents have shown a strong correlation between the nature of the alkyl chain and the material's thermal behavior and morphology. researchgate.net The flexible dimethylsiloxy spacer in these molecules significantly influences their molecular dynamics and organization, often leading to amorphous phases rather than crystalline ones. researchgate.net

Computational predictions, supported by experimental data from techniques like Wide-Angle X-ray Scattering (WAXS), have shown that for linear alkyl derivatives, the interdigitation of alkyl chains between adjacent POSS cages increases with the length of the chain. researchgate.net This structural arrangement directly impacts the thermal properties. For instance, derivatives with shorter n-alkyl chains (from propyl to hexyl) tend to crystallize at temperatures below 0°C, while those with longer chains (heptyl and octyl) are generally amorphous glasses with very low glass transition temperatures. researchgate.net

The branching of the alkyl chains also has a considerable effect on the material's properties, which can be modeled computationally. researchgate.net For example, isopentyl-substituted POSS is a liquid at room temperature, whereas isohexyl and isoheptyl derivatives exhibit melting points above ambient temperature. researchgate.net These differences are attributed to how the branched side groups pack in the solid state. researchgate.net Furthermore, thermogravimetric analysis (TGA) data, which can be correlated with computational models of thermal decomposition, indicate that branching in the alkyl chains can negatively impact the thermal stability of the compound in an air atmosphere. researchgate.net Quantum chemical calculations can also be used to investigate the energetics of gas molecule insertion into POSS cages, which is relevant for applications in gas storage and separation. acs.org

Table 2: Thermal Properties of Alkyl-Substituted Octakis(dimethylsiloxy)octasilsesquioxanes

| Substituent | Chain Type | Melting Point (°C) | Glass Transition Temp. (°C) | Key Finding | Reference |

| n-Propyl to n-Hexyl | Linear | < 0 | - | Crystallize below 0°C | researchgate.net |

| n-Heptyl to n-Octyl | Linear | - | ~ -100 | Amorphous glasses | researchgate.net |

| Isopentyl | Branched | Liquid at 25°C | - | Liquid at ambient temperature | researchgate.net |

| Isohexyl | Branched | > 25 | - | Crystalline at ambient temperature | researchgate.net |

| Isoheptyl | Branched | > 25 | - | Crystalline at ambient temperature | researchgate.net |

Applications of Octakis Dimethylsiloxy T8 Silsesquioxane in Advanced Materials Science

Polymer Hybrid Materials and Nanocomposites

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives into polymer matrices is a key strategy for developing high-performance nanocomposites. The nanometer-scale dimensions and the ability to form well-defined organic-inorganic hybrid structures allow for significant enhancements in the material's properties even at low concentrations.

Polyurethane and Silicone Elastomer Modification

The modification of elastomers like polyurethanes (PU) and silicones with silsesquioxanes leads to materials with superior thermal and mechanical characteristics.

In polyurethane chemistry , the base structure of Octakis(dimethylsiloxy)-T8-silsesquioxane is a critical precursor for creating novel crosslinking agents. The hydrido groups (Si-H) on the cage can be functionalized with isocyanate groups through hydrosilylation. nih.govresearchgate.net For instance, reacting Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q₈M₈H) with an isocyanate-containing molecule like m-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI) yields a macromer with eight reactive isocyanate groups. nih.gov This multi-functional POSS can then be reacted with polyols, such as poly(ethylene glycol), to form highly cross-linked polyurethane elastomers. nih.gov The integration of the rigid, inorganic POSS core into the polymer network results in organic-inorganic hybrids with significantly improved thermal and mechanical properties compared to conventional polymers. nih.govresearchgate.net

In the field of silicone elastomers , derivatives of Octakis(dimethylsiloxy)-T8-silsesquioxane have been demonstrated to be highly effective crosslinking agents. In one study, Octa(dimethylethoxysiloxy)-POSS (ODES), a close derivative, was used to prepare room-temperature-vulcanizing (RTV) silicone rubber. researchgate.net The resulting elastomers exhibited remarkable improvements over those cross-linked with the traditional agent, tetraethoxysilane (SRTE). researchgate.net The unique structure of the POSS crosslinker enhances the stability of the silicone network.

Table 1: Comparison of Mechanical and Thermal Properties of RTV Silicone Rubber with Different Crosslinkers

| Property | Silicone Rubber with Tetraethoxysilane (SRTE) | Silicone Rubber with ODES-POSS (SROD) | Improvement |

| Tensile Strength | ~0.4 MPa | Up to 1.26 MPa | ~3x increase |

| Decomposition Temp. (10% weight loss) | ~360 °C | Up to 507.7 °C | ~150 °C increase |

Data sourced from a study on novel RTV silicone rubbers using Octa(dimethylethoxysiloxy)-POSS as a cross-linker. researchgate.net

Epoxy Resin and Acrylate (B77674) Composites

The versatility of the Octakis(dimethylsiloxy)-T8-silsesquioxane core extends to thermosetting polymers like epoxy resins and acrylates.

For epoxy resins , the Q₈M₈H precursor can be functionalized with epoxide groups. A common method is the hydrosilylation of a molecule like allyl glycidyl (B131873) ether onto the Si-H bonds of the cage, yielding an octa-epoxy functionalized POSS. scribd.comnycu.edu.tw This POSS-epoxide can then be polymerized, often with traditional amine hardeners such as 4,4'-diaminodiphenylmethane (DDM), to create highly cross-linked hybrid materials. scribd.com The incorporation of the POSS cage into the epoxy network restricts the molecular motion of the polymer chains, leading to a notable increase in the glass transition temperature (Tg) and enhanced thermal stability. scribd.comresearchgate.net

For acrylate composites , the Q₈M₈H core serves as a scaffold for creating multi-functional methacrylate (B99206) precursors. Through hydrosilylation followed by reaction with methacryloyl chloride, Octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane (OMPS) can be synthesized. acs.org This molecule, featuring eight polymerizable methacrylate groups, acts as a powerful nanoscale cross-linker. As a thermal and UV-curable precursor, it enables the formation of organic-inorganic nanocomposites with a precisely defined structure, bridging the gap between the ceramic-like POSS core and the organic acrylate polymer matrix. acs.org

Polyolefin Systems as Toughening Agents and Fillers

The non-polar nature of the dimethylsiloxy groups on Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives promotes compatibility with polyolefins like polyethylene (B3416737) (PE) and polypropylene. When alkyl-substituted derivatives of this POSS are blended with low-density polyethylene (LDPE) via melt mixing, they act as effective reinforcing fillers. researchgate.net Research has shown that the inclusion of these POSS derivatives, whether with linear or branched alkyl chains, leads to a significant enhancement of the mechanical properties of the resulting nanocomposite. researchgate.net The POSS nanoparticles improve the tensile strength and elongation of the PE matrix, demonstrating their effectiveness as toughening agents. researchgate.net

Table 2: Effect of Alkyl-POSS Addition on Mechanical Properties of Low-Density Polyethylene

| Material | Tensile Strength | Elongation at Break |

| Neat LDPE | Baseline | Baseline |

| LDPE / POSS Nanocomposite | Significantly Improved | Significantly Improved |

Findings based on research into organic–inorganic hybrids of alkyl-substituted Octakis(dimethylsiloxy)octasilsesquioxanes and LDPE. researchgate.net